1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound This molecule is characterized by its piperidine core, attached to a carboxamide group and a methylsulfonyl moiety, and linked to a tetrahydrobenzo[c]isoxazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathway involving the phosphorylation of PTEN by CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby potentially influencing the regulation of cell growth and survival .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the regulation of cell growth and survival, thereby having implications in conditions such as cancer where PTEN function is often disrupted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide typically involves several key steps:
Formation of the Piperidine Core: : The piperidine core is synthesized via cyclization reactions.
Carboxamide Group Attachment: : This involves amidation reactions, where an amine group is reacted with a carboxylic acid derivative.
Methylsulfonyl Addition:
Tetrahydrobenzo[c]isoxazole Ring Synthesis: : This is achieved through cycloaddition reactions that combine multiple organic substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: : To enhance efficiency and yield, continuous flow reactors may be employed for some reactions.
Catalytic Processes: : Catalysts can be used to improve reaction rates and selectivity.
Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization are often used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide can undergo a variety of reactions:
Oxidation: : Oxidizing agents can modify the sulfonyl or other moieties.
Reduction: : Reducing agents can potentially alter the carboxamide group.
Substitution: : Nucleophilic substitution can occur at specific sites on the molecule.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water
Catalysts: : Palladium on carbon (Pd/C), platinum (Pt) catalysts
Major Products Formed: The major products formed depend on the specific reaction conditions but may include modified piperidine derivatives, oxidized sulfonyl compounds, or reduced carboxamides.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can be used as a building block for more complex molecules.
Biology: The biological applications could span from enzyme inhibition studies to exploring its interaction with cellular receptors.
Industry: In industry, it might be used in the development of new materials or as a catalyst in certain reactions.
Comparison with Similar Compounds
Unique Attributes:
The combination of a piperidine core with a methylsulfonyl and tetrahydrobenzo[c]isoxazole moiety provides a distinct chemical profile.
This unique structure may confer specific binding affinities or reactivity not observed in similar compounds.
1-(Methylsulfonyl)piperidine-4-carboxamide
N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide
Methyl 4-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-1-carboxylate
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-6-10(7-9-17)13(18)15-14-11-4-2-3-5-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICWVJUVXHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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